1-Chloro-2,4,5-trimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,4,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDRBHJSRPHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953159 | |
| Record name | 1-Chloro-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31053-96-0 | |
| Record name | NSC60053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-2,4,5-TRIMETHYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Chloro 2,4,5 Trimethylbenzene
Direct Halogenation Strategies
Direct chlorination involves the introduction of a chlorine atom onto the aromatic ring of 1,2,4-trimethylbenzene (B165218) in a single step. This process is a form of electrophilic aromatic substitution, where an electrophilic chlorine species is generated and attacks the electron-rich benzene (B151609) ring.
Catalytic Systems and Reaction Pathway Optimization
The direct chlorination of 1,2,4-trimethylbenzene requires a catalyst to generate a sufficiently electrophilic chlorine species (Cl⁺ or a polarized Cl-Cl bond). Two main types of catalytic systems are employed:
Lewis Acids: Traditional and robust catalysts for halogenation include Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction pathway involves the polarization of molecular chlorine by the Lewis acid, creating a highly electrophilic complex (e.g., Cl-Cl-FeCl₃). This complex is then attacked by the π-electrons of the pseudocumene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate by the [FeCl₄]⁻ anion, which regenerates the catalyst and releases hydrogen chloride (HCl) as a byproduct, yielding the aromatic chloride. Monitoring catalyst levels is crucial as it can impact downstream processes and product purity. aai.solutions
Oxidative Chlorination Systems: An alternative approach utilizes a system of hydrochloric acid (HCl) and an oxidizing agent, such as hydrogen peroxide (H₂O₂), in the presence of an acid like acetic acid (CH₃COOH). In this system, the in-situ oxidation of HCl generates the electrophilic chlorine species. One study optimized this one-step method using a HCl-H₂O₂-CH₃COOH catalytic system. researchgate.net The reaction proceeds by generating the electrophile which then attacks the aromatic ring in a mechanism analogous to that with Lewis acids.
Regioselectivity Considerations in Direct Chlorination
The primary challenge in the direct chlorination of 1,2,4-trimethylbenzene is controlling the position of the incoming chlorine atom, a concept known as regioselectivity. The three methyl groups on the benzene ring are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.
In 1,2,4-trimethylbenzene, the available positions for substitution are C3, C5, and C6.
The C3-position is ortho to the C2-methyl and C4-methyl groups and meta to the C1-methyl group.
The C5-position is ortho to the C4-methyl group and para to the C1-methyl group.
The C6-position is ortho to the C1-methyl group and meta to the C2- and C4-methyl groups.
The directing effects of the three methyl groups additively favor substitution at the C5 position, which is activated by two groups (para by the C1-methyl and ortho by the C4-methyl). Furthermore, the C5 position is less sterically hindered compared to the C3 position, which is flanked by two methyl groups. This combination of electronic and steric factors makes the C5 position the most reactive site, leading to 1-chloro-2,4,5-trimethylbenzene as the major product. However, minor amounts of other isomers, such as 1-chloro-2,3,5-trimethylbenzene and 1-chloro-2,4,6-trimethylbenzene, can also be formed.
Process Parameters and Yield Enhancement
Optimizing process parameters is critical for maximizing the yield and purity of the desired product. In the HCl-H₂O₂-CH₃COOH system, a study identified optimal conditions through orthogonal experiments to enhance the yield of this compound. researchgate.net The key parameters and their effects on the reaction are summarized in the table below.
| Parameter | Optimal Value | Reported Outcome |
|---|---|---|
| Reaction Temperature | 60°C | Average Yield: 82.8% Conversion Rate: 98.4% Purity: 99% |
| Reaction Time | 2 hours | |
| Molar Ratio (H₂O₂ : Pseudocumene) | 4.5 : 1 | |
| Molar Ratio (HCl : Pseudocumene) | 4.0 : 1 |
Under these optimized conditions, a high conversion of the starting material and high purity of the final product were achieved, demonstrating effective yield enhancement. researchgate.net
Indirect Synthesis Routes via Functional Group Interconversion
Indirect methods involve the synthesis of this compound from a precursor molecule that already contains the trimethylbenzene scaffold but requires chemical modification of a functional group.
Halomethylation Precursors and Reaction Conditions
Chloromethylation is a reaction that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring. The starting material, 1,2,4-trimethylbenzene, can be chloromethylated using reagents like formaldehyde (B43269) and hydrogen chloride, often in the presence of a catalyst. google.comdur.ac.uk The resulting compound, 2,4,5-trimethylbenzyl chloride, can serve as a precursor. chemspider.com The conditions for chloromethylation, such as temperature, reagent concentration, and catalyst choice, must be carefully controlled to manage the formation of byproducts like bis-chloromethylated compounds. google.com
| Reagents | Catalyst/Medium | Temperature | Key Considerations |
|---|---|---|---|
| Paraformaldehyde, Hydrogen Chloride | Aqueous HCl, Emulsifier | ~80°C | Emulsifiers and high agitation can improve reaction speed and conversion. google.com |
| Paraformaldehyde, HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | 50°C | Phase transfer catalysis (PTC) can be used in aqueous media to achieve good yields. researchgate.net |
Subsequent Derivatization and Transformation Reactions
A more common and highly effective indirect route involves a multi-step process starting with the nitration of 1,2,4-trimethylbenzene, followed by reduction and a final Sandmeyer reaction.
Multi-step Synthetic Sequences
The primary and most direct method for the synthesis of this compound involves the electrophilic aromatic substitution of 1,2,4-trimethylbenzene, also known as pseudocumene. wikipedia.org This process typically involves the direct chlorination of the aromatic ring.
The reaction sequence begins with the activation of molecular chlorine with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uk The catalyst polarizes the chlorine molecule, creating a potent electrophile (Cl⁺) which then attacks the electron-rich pseudocumene ring. The methyl groups on the benzene ring are activating and direct the incoming electrophile to specific positions. In the case of pseudocumene, the methyl groups at positions 1, 2, and 4 direct the chlorine atom to the available positions. The substitution pattern is governed by the directing effects of the three methyl groups, leading to the formation of different isomers. The desired this compound is one of these products. The reaction is typically carried out at room temperature. chemguide.co.uk
A general representation of this multi-step process is as follows:
Catalyst Activation: The Lewis acid catalyst reacts with chlorine gas to form a more potent electrophilic species.
Electrophilic Attack: The activated chlorine attacks the pseudocumene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).
Deprotonation: A weak base, such as the FeCl₄⁻ complex, removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and regenerating the catalyst.
This sequence results in the formation of chloropseudocumene isomers, from which this compound must be separated and purified.
Interactive Data Table: Key Aspects of Multi-step Synthesis
| Step | Description | Reactants | Reagents/Catalysts | Products |
|---|---|---|---|---|
| 1 | Catalyst Activation | Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) | Polarized chlorine complex |
| 2 | Electrophilic Attack | 1,2,4-Trimethylbenzene, Polarized chlorine complex | Sigma complex (carbocation intermediate) | |
| 3 | Deprotonation | Sigma complex | [FeCl₄]⁻ or similar base | This compound and other isomers, HCl, Catalyst |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety and efficiency of the process. sigmaaldrich.comresearchgate.net Key principles that are relevant to this synthesis include catalysis, atom economy, and the use of less hazardous chemicals. sigmaaldrich.com
Catalysis: The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. sigmaaldrich.commsu.edu In the chlorination of pseudocumene, the use of a catalyst like iron(III) chloride or aluminum chloride is already a step in this direction, as it is regenerated and used in small amounts. chemguide.co.uk However, research into more advanced and environmentally benign catalysts is ongoing. For instance, the development of solid acid catalysts or supported catalysts could simplify catalyst separation and recycling, further reducing waste. Some processes use a catalyst mixture, such as aluminum chloride with stannic chloride or titanium tetrachloride, to achieve high yields and better isomer ratios, which can also be seen as a green improvement. google.com
Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com In the chlorination of pseudocumene, the theoretical atom economy is high, as the main byproduct is hydrogen chloride (HCl). However, the formation of unwanted isomers reduces the practical atom economy for the desired product. Improving the regioselectivity of the reaction to favor the formation of this compound over other isomers is a key goal for greening this synthesis. This can be achieved through the development of shape-selective catalysts or by optimizing reaction conditions.
Less Hazardous Chemical Syntheses: This principle focuses on using and generating substances that have little or no toxicity. sigmaaldrich.com Traditional chlorination reactions often use elemental chlorine, which is a toxic gas. Exploring alternative chlorinating agents that are safer to handle and transport is an area of interest. Additionally, the solvents used in the reaction and for purification can contribute to the environmental impact. The use of greener solvents or even solvent-free reaction conditions would be a significant improvement. Catalytic oxidation has been noted as a green technique for the removal of chlorinated aromatic hydrocarbons. researchgate.net
Interactive Data Table: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Improvements |
|---|---|---|
| Catalysis | Use of Lewis acid catalysts (e.g., FeCl₃, AlCl₃) to enable the reaction. chemguide.co.uk | Development of recyclable solid catalysts; use of co-catalyst systems to improve selectivity. google.com |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. sigmaaldrich.com | Improving the regioselectivity of the chlorination to minimize the formation of unwanted isomers. |
| Less Hazardous Chemicals | Reducing the use of toxic substances like elemental chlorine. sigmaaldrich.com | Exploring alternative, safer chlorinating agents and greener solvent systems. |
| Waste Prevention | Minimizing the generation of waste products. msu.edu | Efficient separation and recycling of catalysts and solvents; finding uses for isomeric byproducts. |
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2,4,5 Trimethylbenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. In the case of 1-Chloro-2,4,5-trimethylbenzene, the benzene ring is highly activated due to the presence of three electron-donating methyl groups, which generally leads to faster reaction rates compared to benzene itself, despite the presence of the deactivating chloro substituent. The primary challenge in these reactions is controlling the regioselectivity between the C3 and C6 positions.
Nitration Studies and Isomer Distribution
The nitration of aromatic compounds, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. For this compound, substitution can theoretically occur at the C3 or C6 position.
The directing effects of the substituents are as follows:
Chlorine at C1: Deactivating, ortho, para-directing. It directs towards C2 (blocked), C4 (blocked), and C6.
Methyl group at C2: Activating, ortho, para-directing. It directs towards C3 and C5 (blocked).
Methyl group at C4: Activating, ortho, para-directing. It directs towards C3 and C5 (blocked).
Methyl group at C5: Activating, ortho, para-directing. It directs towards C2 (blocked) and C6.
Considering these effects, the C3 position is activated by two ortho methyl groups (at C2 and C4). The C6 position is activated by one ortho methyl group (at C5) and one para methyl group (at C2), and is also directed by the para chlorine atom. While the C3 position is electronically highly activated, it is also more sterically hindered, being flanked by two methyl groups. Therefore, a mixture of isomers, 3-nitro-5-chloro-1,2,4-trimethylbenzene and 2-nitro-4-chloro-1,2,5-trimethylbenzene (nitration at C6), is expected.
Detailed studies on the nitration of the parent hydrocarbon, 1,2,4-trimethylbenzene (B165218) (pseudocumene), have shown that substitution occurs primarily at the positions most activated by the methyl groups. acs.org Research on the closely related isomer, 2-chloro-1,3,5-trimethylbenzene, has revealed that ipso-nitration (attack at a position already carrying a substituent) can be a significant pathway, leading to the formation of cyclohexadienyl acetate (B1210297) adducts in acetic anhydride, which can then rearrange or eliminate to form various products. This highlights the complexity of nitration reactions on highly substituted and activated rings.
Table 1: Predicted Products of Nitration of this compound
| Reactant | Reagents | Predicted Product(s) |
| This compound | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitro-5-chloro-1,2,4-trimethylbenzene & 2-Nitro-4-chloro-1,2,5-trimethylbenzene |
Halogenation Pathways and Regiochemical Control
Halogenation of aromatic rings, such as chlorination or bromination, typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a potent electrophile. epa.gov For this compound, the strong activating effect of the three methyl groups facilitates this reaction.
The regiochemical outcome is determined by the same directing effects discussed for nitration. The C6 position is generally favored for substitution due to a combination of strong electronic activation from the methyl groups at C2 and C5 and lower steric hindrance compared to the C3 position. Halogenation of 1,2,4-trimethylbenzene (pseudocumene) itself yields primarily the 5-halo derivative, corresponding to substitution at the most activated and least hindered position. By analogy, the major product from the halogenation of this compound is expected to be the 6-halo derivative.
Table 2: Predicted Major Product of Halogenation
| Reactant | Reagents | Predicted Major Product |
| This compound | Br₂, FeBr₃ | 1-Bromo-6-chloro-2,3,5-trimethylbenzene |
| This compound | Cl₂, FeCl₃ | 1,6-Dichloro-2,3,5-trimethylbenzene |
Friedel-Crafts Type Reactions and Alkyl/Acyl Introduction
Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. organic-chemistry.orgnih.gov Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is generally more synthetically useful than alkylation for highly activated rings because the product ketone is deactivated, preventing further reactions (polyacylation). organic-chemistry.org
The reaction of this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid like aluminum chloride would introduce a ketone functionality. The position of acylation is governed by the same electronic and steric factors. The C6 position is the most likely site of attack due to its accessibility and the strong activation from the flanking methyl groups. Studies on the acylation of 1,2,4-trimethylbenzene show a high preference for substitution at the C5 position, which corresponds to the C6 position of this compound. chemguide.co.uk
Table 3: Predicted Outcome of Friedel-Crafts Acylation
| Reactant | Reagents | Predicted Major Product |
| This compound | Acetyl chloride (CH₃COCl), AlCl₃, then H₂O | 1-(4-Chloro-2,3,6-trimethylphenyl)ethan-1-one |
Nucleophilic Aromatic Substitution Processes
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group, such as a halogen, by a nucleophile. These reactions are typically challenging for aryl halides and are facilitated by the presence of strong electron-withdrawing groups on the ring.
Displacement of the Chlorine Substituent
The direct displacement of the chlorine atom in this compound by a nucleophile via the standard addition-elimination (SₙAr) mechanism is highly unfavorable. The three electron-donating methyl groups increase the electron density of the aromatic ring, which repels the incoming nucleophile and destabilizes the negatively charged intermediate (Meisenheimer complex) that would be formed. doubtnut.com
For nucleophilic substitution to occur on such an electron-rich aryl chloride, extreme conditions would be necessary. For instance, reaction with a strong nucleophile like sodium hydroxide (B78521) would require very high temperatures and pressures, similar to the historical Dow process for producing phenol (B47542) from chlorobenzene (B131634). vedantu.com Alternatively, a mechanism involving a benzyne (B1209423) intermediate, typically forced by a very strong base like sodium amide, is a possibility, though the substitution pattern of the starting material does not readily favor the necessary proton abstraction to initiate this pathway.
Coupling Reactions Involving Aromatic Halides
Modern transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing aryl halides, including less reactive aryl chlorides. These methods avoid the need for direct nucleophilic attack on the ring and have transformed synthetic chemistry.
Prominent examples of such reactions include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid). It is highly versatile and tolerant of many functional groups. wikipedia.orgharvard.edu
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. nih.gov
Ullmann Condensation: A copper-catalyzed reaction that can form C-O, C-N, and C-S bonds, though it often requires harsher conditions than palladium-catalyzed methods. wikipedia.org
While aryl chlorides are less reactive than bromides or iodides, the development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has made their use in these couplings routine. These reactions would proceed by replacement of the chlorine atom in this compound with the corresponding fragment from the coupling partner.
Table 4: Representative Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, Base (e.g., K₃PO₄) | 5-Phenyl-1,2,4-trimethylbenzene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1,2,4-Trimethyl-5-(phenylethynyl)benzene |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, Base (e.g., NaOtBu) | 4-(2,4,5-Trimethylphenyl)morpholine |
| Ullmann Condensation | Phenol | CuI, Ligand (e.g., phenanthroline), Base (e.g., Cs₂CO₃) | 1,2,4-Trimethyl-5-phenoxybenzene |
Oxidative Transformations
The oxidative transformation of this compound is a critical area of study, particularly in the context of atmospheric chemistry. The presence of both methyl groups and a chlorine atom on the benzene ring dictates its reactivity towards atmospheric oxidants.
Radical-Initiated Oxidation Mechanisms
The dominant pathway for the atmospheric degradation of aromatic compounds like this compound is through radical-initiated oxidation, primarily by hydroxyl (OH) radicals. copernicus.org The reaction mechanism for the closely related 1,2,4-trimethylbenzene, initiated by OH radicals, has been investigated through quantum chemistry calculations. rsc.org This provides a foundational understanding of the likely pathways for its chlorinated analogue.
The initiation reaction can proceed via two main channels:
OH addition to the aromatic ring: The OH radical can add to the carbon atoms of the benzene ring, forming a TMB-OH adduct. For 1,2,4-trimethylbenzene, addition to positions C1, C3, and C5 are the dominant pathways. rsc.org The presence of the chlorine atom in this compound would be expected to influence the electron density of the ring and thus the preferred sites of OH addition.
H-atom abstraction from a methyl group: The OH radical can abstract a hydrogen atom from one of the methyl groups, leading to the formation of a dimethylbenzyl radical. However, for trimethylbenzene (TMB), this H-atom abstraction channel is considered minor compared to OH addition. copernicus.org
Following the initial OH addition, the resulting adducts react with molecular oxygen (O₂). This can lead to the formation of phenolic compounds through H-abstraction or, more significantly, the reversible addition of O₂ to form peroxy radicals (TMB-OH-O₂). rsc.org These peroxy radicals are key intermediates that can undergo further reactions, including cyclization to form bicyclic radicals, which are similar to those observed in the oxidation of benzene, toluene (B28343), and xylenes. rsc.org These bicyclic radicals can then recombine with O₂ to generate bicyclic peroxy and alkoxyl radicals, which subsequently break apart to form various oxygenated products. rsc.org
Autoxidation Pathways and Highly Oxygenated Molecule (HOM) Formation
A significant outcome of the radical-initiated oxidation of aromatic compounds is the formation of highly oxygenated molecules (HOMs) via autoxidation. nih.gov HOMs are organic compounds typically containing six or more oxygen atoms and are formed in the gas phase. copernicus.org This process is crucial in the formation and growth of atmospheric secondary organic aerosol (SOA). nih.gov
The autoxidation mechanism involves a series of intramolecular hydrogen shifts within peroxy radicals (RO₂), followed by the addition of molecular oxygen. This sequence leads to the rapid formation of more highly oxygenated RO₂ radicals. copernicus.org For trimethylbenzenes, a large number of C9 products with 1 to 11 oxygen atoms, as well as C18 dimerization products, have been observed in oxidation experiments, indicating the extensive nature of autoxidation and accretion reaction pathways. copernicus.orgcopernicus.org
The general pathway for HOM formation can be summarized as:
Initiation: OH radical attack on the aromatic ring.
Peroxy Radical Formation: Addition of O₂ to the initial adduct.
Autoxidation: A sequence of intramolecular H-shifts and subsequent O₂ additions to form highly oxygenated peroxy radicals (HOM-RO₂).
The presence of nitrogen oxides (NOx) can influence these pathways. High concentrations of NOx can suppress the formation of HOMs by competing for the peroxy radicals, leading instead to the formation of organonitrates. copernicus.orgcopernicus.org
Structure-Reactivity Relationships in Chlorinated Trimethylbenzenes
The reactivity of chlorinated trimethylbenzenes is governed by the interplay of the activating, ortho-para directing methyl groups and the deactivating, ortho-para directing chlorine atom. The structure of the molecule dictates its susceptibility to different types of chemical reactions.
Density functional theory and ab initio molecular orbital calculations on the complete series of chlorobenzenes have provided insights into their structure and chemical reactivity profiles. nih.gov Reactivity descriptors such as the electrophilicity index and local philicity can be used to predict the most reactive sites for electrophilic and nucleophilic attack. nih.gov
For this compound, the following relationships can be inferred:
Oxidative Degradation: As discussed in the oxidation mechanisms, the electron-rich aromatic ring is susceptible to attack by electrophilic radicals like OH. The positions of the methyl groups and the chlorine atom will determine the branching ratios of the different initial attack pathways (OH addition vs. H-abstraction). copernicus.orgrsc.org
Nucleophilic Aromatic Substitution: The presence of the chlorine atom allows for the possibility of nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups. The methyl groups, being electron-donating, would tend to disfavor this type of reaction.
Reaction Kinetics and Thermodynamic Studies
Theoretical studies on the reaction of 1,3,5-trimethylbenzene with OH radicals have calculated a rate constant of 11.8 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. rsc.org This reaction is highly exothermic, and the initially formed radicals rapidly react with molecular oxygen. rsc.org For the atmospheric oxidation of 1,2,4-trimethylbenzene initiated by OH radicals, quantum chemistry calculations have been used to determine the branching ratios of the initial OH addition reactions. rsc.org
Thermodynamic properties for the parent compound, 1,2,4-trimethylbenzene, have been experimentally determined and compiled. These values are essential for understanding the energetics of reactions involving this structural backbone.
Thermodynamic Properties of Liquid 1,2,4-Trimethylbenzene
| Property | Value | Units | Reference |
|---|---|---|---|
| Enthalpy of Formation (ΔfH°liquid) | -54.9 ± 1.0 | kJ/mol | nist.gov |
| Enthalpy of Combustion (ΔcH°liquid) | -5190.9 ± 1.0 | kJ/mol | nist.gov |
| Standard Entropy (S°liquid) | 258.4 | J/mol·K | nist.gov |
| Heat of Fusion at Melting Point | 1.3192 x 10⁷ | J/kmol | nih.gov |
Kinetic Data for Related Reactions
| Reaction | Rate Constant (k) | Temperature (K) | Compound | Reference |
|---|---|---|---|---|
| Reaction with OH radicals | 11.8 x 10⁻¹² | 298 | 1,3,5-Trimethylbenzene | rsc.org |
It is important to note that the substitution of a hydrogen atom with a chlorine atom will alter these thermodynamic and kinetic parameters. The C-Cl bond is stronger than a C-H bond, and the chlorine atom's mass and electronic effects will influence vibrational frequencies, moments of inertia, and the activation energies of reactions.
Applications in Advanced Organic Synthesis and Chemical Sciences
Intermediates in the Synthesis of Fine Chemicals
1-Chloro-2,4,5-trimethylbenzene serves as a key intermediate in the synthesis of various fine chemicals. Its utility stems from the reactivity of the chloro group, which can be displaced or used to direct further reactions, and the specific arrangement of the methyl groups which influences the properties of the final products.
The synthesis of this compound itself is typically achieved through the direct chlorination of 1,2,4-trimethylbenzene (B165218) (also known as pseudocumene). A reported one-step method utilizes a catalytic system of hydrochloric acid, hydrogen peroxide, and acetic acid with unsym-trimethylbenzene as the starting material. researchgate.net This process provides a direct route to this specific isomer.
Once synthesized, this compound can be converted into a range of other useful compounds. For instance, nucleophilic aromatic substitution of the chloride can yield phenols, anilines, and ethers. These derivatives are valuable in their own right as precursors for pharmaceuticals, agrochemicals, and dyes. The trimethyl-substituted aromatic core is a recurring motif in various biologically active molecules and materials.
Below is an interactive data table detailing the properties of this compound and its precursor, 1,2,4-trimethylbenzene.
| Property | This compound | 1,2,4-Trimethylbenzene (Pseudocumene) |
| CAS Number | 31053-96-0 | 95-63-6 |
| Molecular Formula | C₉H₁₁Cl | C₉H₁₂ |
| Molecular Weight | 154.64 g/mol | 120.19 g/mol |
| Appearance | - | Colorless liquid |
| Boiling Point | - | 169-171 °C |
| Melting Point | - | -43.78 °C |
| Density | - | 0.8761 g/cm³ |
| Solubility | Insoluble in water | Nearly insoluble in water, soluble in organic solvents |
Data sourced from various chemical databases. cymitquimica.comnih.govwikipedia.orgechemi.comnih.gov
Precursors for Specialized Organic Compounds
The chloro-substituent in this compound makes it an excellent precursor for the synthesis of more specialized organic compounds through various cross-coupling reactions. Modern synthetic methods, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, utilize aryl halides as key starting materials to form new carbon-carbon and carbon-heteroatom bonds.
For example, this compound could be coupled with arylboronic acids (in a Suzuki reaction) to generate biaryl compounds. These structures are prevalent in many pharmaceuticals and liquid crystals. Similarly, coupling with amines (Buchwald-Hartwig amination) would provide a direct route to substituted 2,4,5-trimethylanilines, which are important building blocks for dyes and polymers.
While specific industrial-scale applications of this compound are not widely documented, its potential is evident from the vast body of literature on the use of similar aryl chlorides in the synthesis of complex molecules. The trimethyl substitution pattern would impart specific solubility, steric, and electronic properties to the resulting specialized compounds, making them of interest for targeted applications in materials science and medicinal chemistry.
Probing Reaction Mechanisms through Derivative Synthesis
The study of reaction mechanisms often relies on the synthesis and analysis of a series of related compounds to understand the electronic and steric effects of substituents on reaction rates and outcomes. Halogenated aromatic compounds like this compound are useful probes for such studies.
The chlorine atom is an electron-withdrawing group (by induction) and a deactivating, ortho-, para-director in electrophilic aromatic substitution reactions. By comparing the reactivity of this compound to its parent compound, 1,2,4-trimethylbenzene, or its other isomers, chemists can gain insights into how the interplay of electronic and steric factors governs the course of a reaction.
For instance, studying the kinetics of a particular reaction with a series of chlorinated and non-chlorinated trimethylbenzenes would allow for the quantification of the substituent effects. While specific studies focusing on this compound for this purpose are not prominent in the literature, its utility as a tool in mechanistic studies is a logical extension of established practices in physical organic chemistry.
Contributions to Complex Molecular Architecture
The construction of complex molecular architectures, including those found in natural products and advanced materials, often requires the strategic use of well-defined building blocks. The 1,2,4,5-tetrasubstituted benzene (B151609) ring is a structural motif that can be found in various complex molecules. This compound provides a synthetic entry point to this substitution pattern with a reactive handle (the chloro group) for further elaboration.
An example of building complexity on a related scaffold is the synthesis of durene (1,2,4,5-tetramethylbenzene), a valuable aromatic used in the production of high-performance polymers, which can be synthesized from 1,2,4-trimethylbenzene. rsc.org The chloro-derivative offers an alternative pathway where the chlorine atom can be replaced by a methyl group or other functionalities.
Furthermore, the trimethylphenyl moiety is a component of certain natural products and biomarkers. For example, okenane, a biomarker for purple sulfur bacteria, contains a 1,2,3,4-tetramethyl-substituted aromatic ring. wikipedia.org While the substitution pattern is different, it highlights the presence of such polymethylated aromatic structures in nature. The availability of specific isomers like this compound allows for the systematic synthesis and study of analogues of such complex molecules, contributing to our understanding of their structure-activity relationships.
Environmental Fate and Transport of Chlorinated Trimethylbenzenes
Occurrence and Environmental Distribution in Various Media
1-Chloro-2,4,5-trimethylbenzene is not a naturally occurring compound in any significant quantity. Its presence in the environment is anticipated to be linked to industrial activities. The parent compounds, trimethylbenzenes (TMBs), are significant components of the C9 aromatic hydrocarbon fraction derived from petroleum refining. epa.gov This fraction, which contains about 40% 1,2,4-trimethylbenzene (B165218) (a close isomer), is produced in massive quantities and is widely used as a component of gasoline and as a solvent in various industrial applications, including paints and cleaners. epa.gov
Consequently, the primary sources of TMBs in the environment are vehicle emissions and industrial releases to the air, water, and soil. epa.govnih.gov Given that this compound can be synthesized from a derivative of 1,2,4-trimethylbenzene (pseudocumene), its release into the environment would likely occur from manufacturing facilities or where it is used as a chemical intermediate.
While specific monitoring data for this compound are scarce, the distribution of the more common TMB isomers provides insight. For instance, in workplace environments involving solvents, concentrations of 1,2,4-TMB have been measured in the air. nih.gov Once released, compounds like 1,2,4-TMB are expected to evaporate into the air, dissolve slightly in water, and bind to soil and sediment. epa.govnj.gov Due to its mobility in soil, there is a potential for it to leach into groundwater. epa.gov
Partitioning Behavior across Environmental Compartments
The partitioning of a chemical describes its distribution among different environmental phases such as air, water, soil, and biota. This behavior is governed by the chemical's physicochemical properties. For this compound, specific experimental data are limited, but its partitioning can be estimated based on data for the closely related and well-studied isomer, 1,2,4-trimethylbenzene (also known as pseudocumene).
The tendency of a chemical to move from water to air is described by the Henry's Law constant. For 1,2,4-trimethylbenzene, this value indicates a tendency to volatilize from water. noaa.govnist.gov The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its preference for fatty tissues over water. wikipedia.org A high log Kow value suggests a potential for bioaccumulation in organisms. wikipedia.org The organic carbon-water (B12546825) partition coefficient (Koc) indicates the tendency of a chemical to adsorb to organic matter in soil and sediment. ecetoc.org A higher Koc value means the chemical is more likely to be found in soil and sediment than in water. ca.gov
Based on the properties of 1,2,4-trimethylbenzene, it is expected that this compound will preferentially partition from water into the atmosphere and sorb to organic matter in soil and sediments. Its relatively high lipophilicity also suggests a potential to accumulate in the fatty tissues of organisms.
Table 1: Estimated Physicochemical and Partitioning Properties Note: Values are for the related compound 1,2,4-trimethylbenzene and are used to estimate the behavior of this compound.
| Property | Value for 1,2,4-trimethylbenzene | Implication for Environmental Partitioning |
|---|---|---|
| Molecular Formula | C9H11Cl (for this compound) cymitquimica.comnih.gov | - |
| Molecular Weight | 154.64 g/mol (for this compound) cymitquimica.com | - |
| Log Kow (Octanol-Water Partition Coefficient) | 3.63 (unitless) | Indicates a tendency to adsorb to organic matter and bioaccumulate in organisms. wikipedia.org |
| Henry's Law Constant | ~1.7 x 10⁻¹ atm·m³/mol | Suggests the compound will readily volatilize from water to air. noaa.gov |
| Water Solubility | 57 mg/L | Low solubility in water enhances partitioning to other phases. |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~2.9 - 3.4 (estimated from Kow) | Indicates moderate to strong sorption to soil and sediment organic carbon. ecetoc.org |
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with light (photolysis) or water (hydrolysis).
Photolysis and Photo-oxidation Processes
In the atmosphere, aromatic compounds like chlorinated trimethylbenzenes are susceptible to degradation by photochemical reactions. The primary mechanism is through reaction with photochemically-generated hydroxyl radicals (•OH). uwaterloo.caethz.ch Most chlorobenzenes released to the environment are expected to evaporate and undergo subsequent atmospheric degradation. ethz.ch The atmospheric half-life for 1,2,4-TMB due to reaction with hydroxyl radicals is estimated to be about 12 hours. nj.gov It is anticipated that this compound will undergo a similar rapid photo-oxidation process. These reactions involve the addition of the hydroxyl radical to the aromatic ring, leading to ring cleavage and the formation of smaller, more oxidized products. uwaterloo.ca Direct photolysis, where the chemical absorbs light and breaks down, is also a possible but generally slower degradation pathway for chlorobenzenes in the atmosphere and water. uwaterloo.ca
Hydrolytic Transformations
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For aryl halides, such as this compound, the carbon-chlorine bond on the aromatic ring is generally strong and resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolytic transformation is not considered a significant degradation pathway for this compound in the environment.
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process for the elimination of many organic pollutants from the environment.
Microbial Metabolism and Biotransformation
The biodegradation of chlorinated aromatic compounds and trimethylbenzenes has been extensively studied, providing a strong basis for predicting the metabolic fate of this compound. researchgate.netnih.govnih.gov
Under aerobic conditions, bacteria capable of degrading chlorobenzenes and TMBs have been isolated, primarily from contaminated sites. nih.gov The initial step in the aerobic degradation of both chlorobenzenes and TMBs is typically catalyzed by dioxygenase enzymes. researchgate.netnih.gov These enzymes insert two oxygen atoms into the aromatic ring, forming a cis-dihydrodiol. researchgate.net
For this compound, the predicted aerobic degradation pathway would likely proceed as follows:
Dioxygenation: A dioxygenase enzyme would attack the aromatic ring, incorporating two hydroxyl groups to form a chlorinated trimethyl-substituted cis-1,2-dihydroxycyclohexa-3,5-diene.
Dehydrogenation: A dehydrogenase would then catalyze the rearomatization of this intermediate to form a substituted chlorocatechol (e.g., 4-chloro-3,5,6-trimethylcatechol).
Ring Cleavage: The resulting chlorocatechol would undergo ring cleavage, a reaction also catalyzed by a dioxygenase, breaking open the aromatic ring.
Further Metabolism: The ring-cleavage products would then enter central metabolic pathways, ultimately leading to mineralization (the complete breakdown to carbon dioxide, water, and chloride ions).
This proposed pathway is based on the well-established degradation pathways for compounds like chlorobenzene (B131634) and pseudocumene (1,2,4-trimethylbenzene). ethz.chlodz.pltandfonline.comtandfonline.comnih.gov The metabolism of pseudocumene in rats, for instance, results in various oxidized products such as dimethylbenzoic acids and dimethylhippuric acids, demonstrating the susceptibility of the methyl groups to oxidation. tandfonline.comtandfonline.comnih.gov
Under anaerobic conditions, the biodegradation of chlorinated benzenes often proceeds through reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. nih.gov This process is common for more highly chlorinated benzenes. researchgate.net Less chlorinated benzenes can be more resistant to anaerobic degradation. researchgate.net The trimethylbenzene isomers have been shown to biodegrade under denitrifying and sulfate-reducing conditions, although the rates can be dependent on temperature and the specific isomer. nih.gov It is plausible that this compound could undergo reductive dechlorination under certain anaerobic conditions, followed by the degradation of the resulting trimethylbenzene.
Biodegradation Kinetics and Product Identification
The biodegradation of this compound is not extensively documented in scientific literature. However, by examining studies on structurally similar compounds, such as other chlorinated benzenes and trimethylbenzene isomers, a likely metabolic pathway and kinetic profile can be inferred.
Aerobic Biodegradation:
Under aerobic conditions, the microbial degradation of chlorinated aromatic hydrocarbons is typically initiated by oxygenase enzymes. nih.gov For this compound, two primary initial lines of attack are plausible:
Oxidation of a Methyl Group: Monooxygenase or dioxygenase enzymes could oxidize one of the methyl groups to a benzyl (B1604629) alcohol, which could be further oxidized to an aldehyde and then a carboxylic acid. This process is observed in the degradation of toluene (B28343) and its derivatives. nih.gov
Hydroxylation of the Aromatic Ring: A dioxygenase could attack the aromatic ring, leading to the formation of a chlorodimethylphenol. This is a common initial step in the degradation of many chlorinated benzenes. nih.gov
Following these initial steps, subsequent enzymatic reactions would likely lead to the cleavage of the aromatic ring. Dechlorination can occur at various stages of the degradation process. For instance, studies on the biodegradation of chloroxylenol (a chlorinated dimethylphenol) have identified intermediates such as 2,6-dimethylhydroquinone, indicating that dechlorination is a key step in the breakdown of such compounds. nih.govrsc.org The degradation of chloroxylenol by the fungus Cunninghamella elegans has been shown to involve dechlorination, hydroxylation, and oxidation reactions, catalyzed by cytochrome P450 enzymes and laccase. nih.gov
The kinetics of biodegradation are influenced by the degree and position of both chlorine and methyl substituents on the benzene (B151609) ring. Studies on trimethylbenzene isomers have shown that the arrangement of the methyl groups significantly affects the degradation rate. nih.govresearchgate.net For example, under denitrifying conditions, 1,2,4-trimethylbenzene was found to be more readily degraded than the 1,2,3-isomer. nih.govnih.gov The presence of a chlorine atom is also known to affect biodegradability, often making the compound more recalcitrant. nih.gov
While specific kinetic data for this compound is not available, the table below presents first-order biodegradation rate constants for related compounds to provide a comparative context.
| Compound | Condition | Rate Constant (d⁻¹) | Reference |
|---|---|---|---|
| 1,2,4-Trimethylbenzene | Denitrifying | 0.05 - 0.21 | nih.govnih.gov |
| 1,3,5-Trimethylbenzene | Denitrifying | 0.05 - 0.21 | nih.govnih.gov |
| 1,2,3-Trimethylbenzene | Denitrifying | 0.01 - 0.11 | nih.govnih.gov |
| 1,2,4-Trimethylbenzene | Sulfate-Reducing (20°C) | Complete Degradation | nih.govnih.gov |
| p-Xylene | Enzymatic (in soil) | ~92-94% removal with enzyme treatment | nih.gov |
Anaerobic Biodegradation:
Under anaerobic conditions, the degradation of highly chlorinated benzenes often proceeds through reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. nih.govcapes.gov.br This process has been observed for various polychlorinated biphenyls (PCBs) and other chlorinated aromatic compounds. capes.gov.brnih.gov For this compound, anaerobic degradation would likely involve the initial removal of the chlorine atom to form 1,2,4,5-tetramethylbenzene, which would then be subjected to further degradation. The anaerobic degradation of aromatic hydrocarbons like benzene and PAHs has been documented to be a slow process. nih.gov
Environmental Modeling of Persistence and Mobility
The persistence of a chemical in the environment is its ability to resist degradation, while mobility refers to its tendency to move through different environmental media. For this compound, its persistence is influenced by its resistance to biodegradation, photodegradation, and chemical degradation. Its mobility is primarily governed by its volatility, water solubility, and its tendency to adsorb to soil and sediment.
Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the biodegradability and other environmental fate properties of chemicals when experimental data is limited. uci.eduresearchgate.neteuropa.eu These models establish a correlation between the chemical structure of a compound and its biological activity or environmental behavior.
The table below summarizes key physicochemical properties of this compound, which are essential inputs for environmental fate models.
| Property | Value | Significance in Modeling | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₁₁Cl | Basic input for all models. | cymitquimica.com |
| Molecular Weight | 154.64 g/mol | Influences diffusion and transport rates. | cymitquimica.com |
| XLogP3 (Log Kow) | 3.6 | Indicates a moderate potential for bioaccumulation in fatty tissues and adsorption to organic matter in soil and sediment. | echemi.com |
| Water Solubility | Low (inferred from Log Kow) | Low water solubility suggests the compound will preferentially partition to soil and sediment rather than remaining in the water column. tpsgc-pwgsc.gc.ca | |
| Vapor Pressure | Relatively low (inferred from structure) | Suggests that volatilization from water and soil surfaces will be a significant transport mechanism. tpsgc-pwgsc.gc.ca |
Advanced Analytical Methodologies for 1 Chloro 2,4,5 Trimethylbenzene
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 1-Chloro-2,4,5-trimethylbenzene from intricate mixtures prior to its detection and quantification. The choice of chromatographic technique is dictated by the compound's volatility and the complexity of the sample matrix.
Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. The selection of the stationary phase is critical for resolving isomers. Non-polar or medium-polarity columns, such as those with polydimethylsiloxane (B3030410) (PDMS) or phenyl-substituted PDMS phases, are commonly employed.
Several detectors can be coupled with GC for the analysis of chlorinated aromatic hydrocarbons:
Flame Ionization Detector (FID): FID is a robust and widely used detector that provides excellent sensitivity for organic compounds. It is a reliable choice for quantification when the sample matrix is relatively clean and analyte identification is confirmed by other means, such as retention time matching with a known standard.
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for trace-level analysis of this compound. Its selectivity towards electronegative atoms like chlorine significantly reduces interference from non-halogenated matrix components. labcompare.com
Mass Spectrometer (MS): Coupling GC with a mass spectrometer provides the highest degree of confidence in identification, which is discussed in detail in section 6.2.
Method parameters, such as the column type, temperature program, and gas flow rate, must be carefully optimized to achieve baseline separation from isomers like 1-chloro-2,4,6-trimethylbenzene and other related compounds. researchgate.net
Table 1: Illustrative GC Conditions for Analysis of Related Chlorinated and Alkylated Benzenes
| Parameter | Condition 1: Trimethylbenzenes osha.govosha.gov | Condition 2: Chlorotoluenes researchgate.netepa.gov | Condition 3: Chlorobenzenes |
| Column | Fused silica (B1680970) capillary with polysiloxane phase | Capillary column | 100 µm polydimethylsiloxane (PDMS) |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Injector Temp. | Not Specified | Not Specified | Not Specified |
| Detector Temp. | 250 °C | 215 °C (Isothermal) | Not Specified |
| Oven Program | Initial 35°C, ramped to 220°C | Isothermal | Not Specified |
| Carrier Gas | Nitrogen | Nitrogen | Not Specified |
| Comments | Method developed for trimethylbenzene isomers. | Successfully separated ortho-, meta-, and para-chlorotoluene isomers. | Method optimized for various chlorobenzenes in water samples. |
Note: This table provides examples of GC conditions used for structurally similar compounds. Specific optimization would be required for this compound.
For exceptionally complex samples where co-elution is a significant problem, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power. chemistry-matters.comchromatographyonline.com In a GCxGC system, the effluent from a primary analytical column is subjected to a second, very rapid separation on a secondary column with a different stationary phase (e.g., non-polar in the first dimension and polar in the second). chemistry-matters.com A modulator, the core component of the system, traps, focuses, and re-injects small fractions from the first column onto the second. unito.it
This orthogonal separation mechanism distributes analytes across a two-dimensional plane, dramatically increasing peak capacity and resolving compounds that would otherwise overlap in a single-column separation. chromatographyonline.comazom.com GCxGC is particularly advantageous for:
Isomer Separation: Resolving structurally similar compounds like the various isomers of chlorotrimethylbenzene.
Matrix Deconvolution: Separating the target analyte from complex background interferences found in environmental or biological samples. chemistry-matters.com
Comprehensive Fingerprinting: Providing a detailed chemical fingerprint of a sample, which is valuable in environmental forensics and source apportionment studies. chemistry-matters.com
When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC can provide both high-quality separation and definitive mass spectral identification for hundreds or thousands of compounds in a single run. azom.com
High-Performance Liquid Chromatography (HPLC) is generally not the method of choice for the direct analysis of volatile, non-polar compounds such as this compound, for which GC is better suited. sigmaaldrich.com However, HPLC becomes highly relevant for the analysis of more polar derivatives of this compound. shodex.com Such derivatives might be formed through metabolic processes, environmental degradation, or intentional derivatization during sample preparation to enhance detection. researchgate.netresearchgate.net
For instance, if this compound is oxidized to a phenolic or carboxylic acid derivative, these resulting polar compounds would be amenable to separation by reversed-phase HPLC. shodex.comnih.gov In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring provides strong chromophores. researchgate.netasianpubs.org
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and sensitive quantification of this compound. It is most powerfully employed when coupled with a chromatographic separation technique like GC.
When coupled with GC, Electron Ionization Mass Spectrometry (EI-MS) is the standard for identifying volatile organic compounds. In the EI source, molecules eluting from the GC column are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a predictable and reproducible manner. uvic.ca The resulting mass spectrum is a unique fingerprint of the compound's structure.
The mass spectrum of this compound would be expected to show:
Molecular Ion Peak (M+•): A pair of peaks corresponding to the intact molecule, reflecting the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info For C₉H₁₁Cl, these would appear at m/z 154 and 156.
Base Peak: Often, the most abundant fragment ion in the spectrum. For many alkylbenzenes, this results from the loss of a methyl group ([M-15]⁺). docbrown.info For this compound, this would likely be the ion at m/z 139/141.
Other Fragment Ions: Other characteristic fragments can arise from the loss of chlorine or other rearrangements, providing further structural confirmation. docbrown.infopsu.edu
Table 2: Predicted Characteristic Ions in the EI-MS Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Ion Structure/Fragment Loss | Isotopic Peak (m/z) | Expected Relative Abundance Ratio |
| 154 | [C₉H₁₁³⁵Cl]⁺ (Molecular Ion) | 156 | ~3:1 |
| 139 | [M - CH₃]⁺ from ³⁵Cl isotope | 141 | ~3:1 |
| 119 | [M - Cl]⁺ | - | Single Peak |
| 105 | [C₈H₉]⁺ (Loss of Cl and CH₂) | - | Single Peak |
| 91 | [C₇H₇]⁺ (Tropylium ion) | - | Single Peak |
Note: The fragmentation pattern is predicted based on the known behavior of similar molecules like chlorotoluene and trimethylbenzene. The actual spectrum would need to be confirmed experimentally.
Tandem mass spectrometry (MS/MS) provides an even higher level of selectivity and sensitivity, which is crucial for quantifying trace amounts of this compound in complex matrices. usgs.govrsc.org In an MS/MS experiment, a specific ion (the precursor ion) from the first mass spectrometer is selected, fragmented through collision-induced dissociation (CID), and then one or more specific fragment ions (product ions) are monitored by a second mass spectrometer. cbrnetechindex.com
The technique of Multiple Reaction Monitoring (MRM) is a targeted MS/MS scan mode where specific precursor-to-product ion transitions are monitored. This process acts as a highly specific filter, significantly reducing chemical noise and matrix interference. rsc.org For this compound, an MRM method would involve:
Selection of the molecular ion (e.g., m/z 154) as the precursor ion.
Fragmentation of the precursor ion in a collision cell.
Monitoring of one or more specific, high-intensity product ions (e.g., m/z 119 or m/z 139).
The specificity of monitoring a unique transition (e.g., 154 → 119) allows for highly reliable quantification, even at levels where the full scan spectrum might be obscured by background noise. usgs.gov
Table 3: Potential MRM Transitions for Quantification of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound | 154.05 | 119.09 | 139.04 |
| This compound | 156.05 | 121.09 | 141.04 |
Note: Specific collision energies would need to be optimized to maximize the intensity of these transitions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of this compound, providing highly accurate mass measurements that facilitate definitive molecular formula assignments. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This capability is crucial for differentiating this compound from other isomers or isobaric interferences in complex matrices.
The exact mass of this compound (C9H11Cl) is 154.0549. nih.govnist.govnist.govnih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental composition C9H11Cl.
In environmental analysis, where this compound may be present at trace levels alongside numerous other volatile organic compounds (VOCs), the selectivity of HRMS is invaluable. When coupled with gas chromatography (GC), GC-HRMS provides both chromatographic separation and high-resolution mass data, enabling the confident identification and quantification of the target analyte even in challenging sample matrices.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C9H11Cl | nih.govnist.govnist.govnih.gov |
| Exact Mass | 154.0549 Da | nih.govnist.gov |
| Nominal Mass | 154 Da | nih.govnist.gov |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the proton signals are characteristic of its substitution pattern. Due to the molecule's asymmetry, the aromatic protons and the protons of the three methyl groups will exhibit distinct signals. The aromatic protons typically resonate in the downfield region (higher ppm values), while the methyl group protons appear in the upfield region. chemistrysteps.com The integration of the signals provides the ratio of protons in different environments.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbon atoms attached to the chlorine atom and the methyl groups will have characteristic chemical shifts. Aromatic carbons generally appear in the range of 110-160 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (Aromatic) | ~6.8 - 7.2 | Singlet/Multiplet |
| ¹H (Methyl) | ~2.1 - 2.4 | Singlet |
| ¹³C (Aromatic C-Cl) | ~130 - 135 | Singlet |
| ¹³C (Aromatic C-CH₃) | ~135 - 140 | Singlet |
| ¹³C (Aromatic C-H) | ~125 - 130 | Singlet |
| ¹³C (Methyl) | ~18 - 22 | Quartet |
| Note: These are approximate ranges and can vary based on the solvent and instrument used. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the methyl groups, C=C stretching vibrations of the benzene ring, and the C-Cl stretching vibration. docbrown.info
Raman spectroscopy provides information about the non-polar bonds and is particularly useful for observing the symmetric vibrations of the benzene ring. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, aiding in its structural confirmation. For instance, the C-Cl stretching mode is typically observed in a specific region of the IR and Raman spectra. semanticscholar.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
| Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state. |
Sample Preparation and Preconcentration Methods
Purge-and-Trap Extraction for Volatile Analytes
Purge-and-trap is a widely used and highly effective technique for the extraction and preconcentration of volatile organic compounds (VOCs) like this compound from aqueous and solid samples. estanalytical.comsigmaaldrich.com This dynamic headspace technique involves bubbling an inert gas (such as helium or nitrogen) through the sample. estanalytical.com The volatile analytes are purged from the matrix and carried by the gas stream onto an adsorbent trap. sigmaaldrich.com
The trap is then rapidly heated, and the desorbed analytes are swept into a gas chromatograph (GC) for separation and detection. gcms.cz This method is particularly suitable for achieving low detection limits, often in the parts-per-trillion (ppt) range, making it ideal for environmental monitoring. estanalytical.com The efficiency of the purge-and-trap process can be influenced by factors such as purge gas flow rate, purge time, and sample temperature. For some water-soluble compounds, purging at an elevated temperature can improve efficiency. nemi.gov
Headspace and Solid-Phase Microextraction (SPME)
Headspace analysis is another common technique for the analysis of volatile compounds. In static headspace analysis, the sample is sealed in a vial and heated to allow the volatile analytes to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC.
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and preconcentration into a single step. nih.gov A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample or directly immersed in a liquid sample. nih.govyoutube.com The analytes adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. nih.gov
The choice of fiber coating is critical for the selective extraction of target analytes. For volatile halogenated compounds, fibers such as carboxen-polydimethylsiloxane (CAR/PDMS) have been shown to be effective. nih.govnih.gov HS-SPME is a rapid and sensitive method, often used in combination with GC-MS for the determination of trace levels of VOCs in various matrices. frontiersin.org
Table 4: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Common Applications |
| Purge-and-Trap | Dynamic headspace extraction with an inert gas and trapping of analytes. estanalytical.com | High sensitivity (ppt levels), suitable for water and soil samples. estanalytical.comsigmaaldrich.com | Environmental monitoring of VOCs. sigmaaldrich.com |
| Headspace-SPME | Adsorption of analytes from the headspace onto a coated fiber. nih.gov | Solvent-free, rapid, combines extraction and preconcentration. nih.gov | Flavor and fragrance analysis, environmental analysis. nih.govfrontiersin.org |
Method Development, Validation, and Quality Assurance
The robust analysis of this compound necessitates the development of precise and reliable analytical methodologies. While specific validated methods for this particular compound are not extensively documented in publicly available literature, the principles of method development, validation, and quality assurance for closely related compounds, such as chlorinated benzenes and other volatile organic compounds (VOCs), provide a comprehensive framework. These methodologies are typically centered around gas chromatography (GC) coupled with various detectors, most notably the mass spectrometer (MS).
Method Development
The development of an analytical method for this compound would primarily focus on optimizing the separation and detection parameters to ensure selectivity, sensitivity, and efficiency.
Sample Preparation: The initial step in the analysis is the extraction of this compound from the sample matrix. For aqueous samples, techniques like liquid-liquid extraction (LLE) with a solvent such as methylene (B1212753) chloride or solid-phase microextraction (SPME) are common. researchgate.net SPME is a solvent-free technique that offers advantages in terms of simplicity and speed. environics.com For solid samples, methods like Soxhlet extraction or pressurized fluid extraction can be employed. The choice of extraction technique depends on the sample matrix and the desired concentration levels.
Gas Chromatography (GC): The separation of this compound from other components in the extract is typically achieved using a high-resolution capillary GC column. A non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often suitable for the analysis of chlorinated aromatic hydrocarbons. nih.gov The optimization of the GC oven temperature program is crucial to achieve good resolution and peak shape for the target analyte.
Detection: Mass spectrometry (MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for the unambiguous identification and quantification of this compound. The mass spectrometer is typically operated in the electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity by monitoring specific ions characteristic of the target compound.
Method Validation
Once a method is developed, it must undergo a thorough validation process to demonstrate its fitness for the intended purpose. The key validation parameters are outlined in international guidelines such as those from the International Council for Harmonisation (ICH) and the Eurachem Guide. eurachem.org While specific data for this compound is limited, the following tables provide typical validation parameters for analogous chlorinated benzenes and VOCs, which would be expected to be similar for the target compound.
Table 1: Exemplary Linearity and Range for Chlorinated Benzenes by GC-MS
| Compound | Concentration Range (µg/L) | Correlation Coefficient (r²) | Reference |
| 1,2-Dichlorobenzene | 1 - 100 | > 0.995 | |
| 1,3-Dichlorobenzene | 1 - 100 | > 0.995 | |
| 1,4-Dichlorobenzene | 1 - 100 | > 0.995 | |
| 1,2,4-Trichlorobenzene | 1 - 100 | > 0.995 | |
| Toluene (B28343) | 1.4 - 17.7 (% vol) | 0.9985 | thermofisher.com |
This table presents typical linearity data for compounds structurally related to this compound to illustrate expected performance.
Table 2: Exemplary Detection and Quantitation Limits for Chlorinated Benzenes by GC-MS
| Compound | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Reference |
| 1,2-Dichlorobenzene | 0.020 - 0.265 | 0.204 - 2.65 | core.ac.uk |
| 1,3-Dichlorobenzene | 0.020 - 0.265 | 0.204 - 2.65 | core.ac.uk |
| 1,4-Dichlorobenzene | 0.020 - 0.265 | 0.204 - 2.65 | core.ac.uk |
| Benzene | 0.25 | 0.5 | irjmets.com |
This table provides examples of detection and quantitation limits for similar compounds, indicating the sensitivity that can be achieved.
Table 3: Exemplary Accuracy and Precision for VOCs by GC-MS
| Compound | Concentration Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Various VOCs | Low | 80 - 113 | < 4.35 | mdpi.com |
| Various VOCs | High | 94 - 118 | < 4.35 | mdpi.com |
| Benzene Series | Spiked Water Samples | 78 - 119 | 3.8 - 6.8 | researchgate.net |
This table demonstrates typical accuracy and precision data for the analysis of volatile organic compounds.
Quality Assurance
A robust quality assurance (QA) program is essential to ensure the reliability and defensibility of analytical data. This involves a set of procedures implemented to monitor and control the quality of the entire analytical process.
Quality Control Samples: The routine analysis of quality control (QC) samples is a cornerstone of QA. These include:
Method Blanks: A sample of a clean matrix (e.g., reagent water) that is carried through the entire analytical procedure. This is used to monitor for contamination.
Laboratory Control Samples (LCS) / Spiked Blanks: A clean matrix spiked with a known concentration of the target analyte(s). The recovery of the analyte is used to assess the accuracy of the method.
Matrix Spikes / Matrix Spike Duplicates (MS/MSD): Aliquots of a real sample are spiked with a known concentration of the analyte(s). These are used to evaluate the effect of the sample matrix on the analytical method. The relative percent difference (RPD) between the MS and MSD provides a measure of precision.
Surrogates: Compounds that are chemically similar to the target analytes but not expected to be present in the samples. They are added to every sample, blank, and QC sample before extraction to monitor the efficiency of the sample preparation and analysis process.
Instrument Performance Monitoring: Regular checks of the GC-MS system's performance are critical. This includes monitoring of:
GC Column Performance: Assessed by evaluating peak shape, resolution, and retention time stability.
MS Sensitivity and Mass Accuracy: Monitored by analyzing a standard compound, such as perfluorotributylamine (B110022) (PFTBA), to ensure the mass spectrometer is properly tuned.
Computational Chemistry and Theoretical Investigations of 1 Chloro 2,4,5 Trimethylbenzene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the electronic properties and energetic stability of 1-Chloro-2,4,5-trimethylbenzene. These calculations can determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's reactivity.
A study on various benzene (B151609) derivatives using the B3LYP/6-31G(d,p) level of theory provides context for the energetic properties. researchgate.net For example, the sum of electronic and zero-point energies for chlorobenzene (B131634) is lower than that of benzene, indicating a stabilizing effect of the chlorine atom. researchgate.net The addition of methyl groups, as in 1,2,4-trimethylbenzene (B165218), further influences these energetic parameters.
The energetics of related radical species have also been investigated. For the 2,4,5-trimethylbenzyl radical, the energy of the origin of the D1 → D0 transition has been experimentally determined and analyzed with the aid of computational methods. idpublications.org This provides insight into the electronic states of a closely related structure. idpublications.org
Table 1: Computed Energetic Properties of Related Benzene Derivatives
| Compound | Method | Sum of Electronic and Zero-Point Energies (au) |
| Chlorobenzene (gas phase) | B3LYP/6-31G(d,p) | Not specified in search results |
| 1,2,3-Trichloro-4-nitrobenzene | B3LYP/6-31+G(d,p) | -1815.52936576 |
| 1,2,3-Trichloro-4-nitrobenzene | B3LYP/6-311++G(d,p) | -1815.71187667 |
Data for 1,2,3-trichloro-4-nitrobenzene from a study by Mary et al. (2018). globalresearchonline.net
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method for predicting a range of molecular properties. For this compound, DFT calculations can elucidate its geometry, dipole moment, polarizability, and various reactivity descriptors.
DFT calculations on related molecules, such as other chlorobenzene derivatives, have shown that the B3LYP functional combined with basis sets like 6-311++G(d,p) provides reliable results for molecular structures and vibrational frequencies. researchgate.netglobalresearchonline.net For this compound, the benzene ring is expected to be nearly planar, with slight distortions due to the substituents. The C-Cl bond length and the C-C bond lengths within the ring will be influenced by the electronic effects of the methyl and chloro groups.
The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, is a valuable tool for understanding the reactive sites of a molecule. For this compound, the MEP would likely show negative potential around the chlorine atom and the π-system of the benzene ring, indicating susceptibility to electrophilic attack. The methyl groups would contribute to the electron density of the ring.
Table 2: Computed Molecular Properties for this compound and a Related Compound
| Property | This compound | 2-Chloro-1-(3-mesityl-3-methylcyclobutyl)ethanone |
| Molecular Weight ( g/mol ) | 154.63 echemi.com | Not specified |
| XLogP3 | 3.6 echemi.com | Not specified |
| Exact Mass | 154.0549280 echemi.com | Not specified |
| Complexity | 111 echemi.com | Not specified |
| Dipole Moment (Debye) | Not specified | 2.4324 (gas phase) |
Data for this compound from ECHEMI. echemi.com Data for 2-Chloro-1-(3-mesityl-3-methylcyclobutyl)ethanone from a DFT study. nanobioletters.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of molecules by simulating the atomic motions over time. For this compound, the primary conformational freedom arises from the rotation of the three methyl groups around their respective C-C bonds.
While the benzene ring itself is rigid, the rotational barriers of the methyl groups can be influenced by steric hindrance from adjacent substituents. In this compound, the methyl groups are in positions 2, 4, and 5. The methyl group at position 2 is ortho to the chlorine atom at position 1, which could lead to a higher rotational barrier compared to the methyl groups at positions 4 and 5.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the interpretation of experimental spectra.
For this compound, DFT calculations could be employed to predict its ¹H and ¹³C NMR spectra. The predicted chemical shifts would be influenced by the electron-donating methyl groups and the electron-withdrawing chlorine atom. The two aromatic protons would be expected to appear as singlets due to their isolation. The three methyl groups would also give rise to distinct signals.
Vibrational spectra (IR and Raman) can also be simulated. These simulations provide the frequencies and intensities of the vibrational modes, which can be compared with experimental data to confirm the molecular structure. Studies on other chlorobenzene derivatives have shown that DFT calculations can accurately predict vibrational spectra. researchgate.net For example, the C-Cl stretching and bending vibrations, as well as the various modes of the benzene ring and methyl groups, can be assigned based on these calculations. researchgate.net
Table 3: Predicted Vibrational Frequencies for a Related Compound (1-chloro-2,4-dinitrobenzene)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p)) |
| C-H in-plane bending | 1010, 1028, 1152, 1304 |
| C-H out-of-plane bending | 762, 831, 849, 876, 915, 960 |
Data from a DFT study on 1-chloro-2,4-dinitrobenzene. researchgate.net
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, this could involve studying its synthesis or its subsequent reactions.
One reported synthesis of this compound involves the chlorination of 1,2,4-trimethylbenzene (pseudocumene). wikipedia.org Computational studies could model this electrophilic aromatic substitution reaction to determine the preferred site of chlorination and the structure and energy of the transition state. Such studies on similar reactions, like the Friedel-Crafts alkylation of methyl-substituted benzenes, have been performed. researchgate.net
Furthermore, the degradation pathways of this compound in various environments could be investigated. Computational methods can help to identify the most likely reaction pathways and the associated energy barriers, providing insights into its environmental fate and persistence.
Thermodynamic Properties and Phase Behavior Modeling
The thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, can be predicted using computational methods. These properties are essential for understanding its behavior in chemical processes and for modeling its phase behavior.
While specific modeled thermodynamic data for this compound is scarce in the literature, data for the parent compound, 1,2,4-trimethylbenzene, is available. researchgate.net The addition of a chlorine atom would be expected to alter these properties. For instance, the boiling point would likely increase due to the higher molecular weight and increased intermolecular forces.
Thermodynamic models can also be used to predict the phase behavior of mixtures containing this compound. For example, studies have been conducted on the thermodynamics of mixtures containing chlorobenzene and 1,2,4-trimethylbenzene with alkanes, which can provide a basis for understanding the intermolecular interactions of this compound in solution. researchgate.netuva.es
Table 4: Selected Thermodynamic Properties of 1,2,4-Trimethylbenzene (Pseudocumene)
| Property | Value |
| Molar Mass ( g/mol ) | 120.19 wikipedia.org |
| Boiling Point (°C) | 169-171 wikipedia.org |
| Melting Point (°C) | -43.78 wikipedia.org |
| Density (g/cm³) | 0.8761 wikipedia.org |
Data for the parent compound, 1,2,4-trimethylbenzene. wikipedia.org
Future Directions and Interdisciplinary Research Opportunities
Advancements in Sustainable Synthesis Protocols
The industrial synthesis of chlorinated aromatic compounds traditionally relies on methods that can have significant environmental footprints. Future research will increasingly focus on developing "green" and sustainable synthesis protocols for 1-chloro-2,4,5-trimethylbenzene. This involves moving away from harsh reagents and stoichiometric chlorination towards more benign and catalytic approaches.
Key areas of advancement include:
Catalytic Chlorination: The development of highly selective and reusable catalysts for the direct chlorination of 1,2,4-trimethylbenzene (B165218) (pseudocumene) is a primary goal. Research into solid acid catalysts, zeolites, and metal-organic frameworks (MOFs) could lead to processes with higher yields of the desired isomer, minimizing the formation of unwanted byproducts and simplifying purification processes.
Alternative Chlorinating Agents: Investigating the use of less hazardous chlorinating agents than elemental chlorine is crucial. Reagents like N-chlorosuccinimide (NCS) or other N-chloro compounds, potentially in combination with catalytic systems, could offer safer and more controlled reaction conditions.
Flow Chemistry: The transition from batch to continuous flow manufacturing presents significant opportunities for safer and more efficient synthesis. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and reduced waste generation.
Elucidation of Novel Reactivity and Transformation Mechanisms
Understanding the fundamental reactivity of this compound is key to unlocking its potential in synthetic chemistry. While its role in certain reactions is known, a deeper exploration of its transformation mechanisms can lead to the discovery of new synthetic methodologies.
Future research in this area will likely focus on:
Radical Reactions: The compound is known to participate in SRN1 reactions to form aminated products. iwaponline.com Further investigation into its radical chemistry, including photochemically or electrochemically initiated reactions, could reveal new carbon-carbon and carbon-heteroatom bond-forming strategies. Computational studies on related triplet chlorobenzenes suggest that both radical reduction and solvolysis pathways are viable alternatives to established mechanisms involving aryl cations.
Cross-Coupling Reactions: The development of efficient catalytic systems for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involving this compound is a promising avenue. Overcoming the lower reactivity of aryl chlorides compared to bromides and iodides is a key challenge that could be addressed with novel catalyst and ligand designs.
Dehalogenation and Functionalization: Investigating selective dehalogenation reactions could provide a route to other functionalized trimethylbenzene derivatives. This includes catalytic reductive dehalogenation and other transformations that replace the chlorine atom with other functional groups, expanding the synthetic utility of the parent compound.
Biodegradation and Biotransformation: Understanding the environmental fate of this compound is crucial. Research into its biodegradability under various conditions (aerobic, anaerobic) can inform bioremediation strategies for contaminated sites. epa.govemerald.comaskesa.comnih.govnih.gov Studies on microbial degradation pathways may also inspire the development of biocatalytic transformations for chemical synthesis.
Development of Advanced Sensing and Monitoring Technologies
The potential presence of this compound in the environment, arising from its use or as a byproduct, necessitates the development of sensitive and selective detection methods. As a volatile organic compound (VOC), it falls into a class of pollutants of significant concern for water and air quality. iwaponline.comnih.govresearchgate.netthermofisher.com
Future directions in sensing and monitoring include:
Electrochemical Sensors: These offer the potential for rapid, low-cost, and portable detection. nih.govmdpi.comwiley.com Research could focus on designing electrodes modified with specific recognition elements (e.g., molecularly imprinted polymers, nanomaterials) to enhance selectivity and sensitivity towards this compound. nih.govacs.org
Optical Sensors: The development of fiber-optic sensors or colorimetric assays could provide alternative methods for in-situ monitoring. These might be based on the interaction of the analyte with specific dyes or plasmonic nanoparticles, leading to a measurable change in optical properties.
Advanced Chromatographic and Spectrometric Methods: While GC-MS is a standard and powerful technique for VOC analysis, future work could focus on developing faster and more field-deployable systems. cdc.govnih.gov This includes portable mass spectrometers and the optimization of sample preparation techniques like solid-phase microextraction (SPME) for on-site analysis of water and air samples. ajol.info The use of an unmanned shipborne mass spectrometer system for real-time monitoring of hazardous VOCs in water has recently been demonstrated, showcasing the potential for autonomous environmental monitoring. nih.gov
Table 1: Potential Analytical Techniques for this compound
| Technique | Principle | Potential Advantages | Key Research Focus |
| Electrochemical Sensors | Measures changes in electrical properties (current, potential) upon analyte interaction. | Low cost, portability, rapid response. nih.govmdpi.com | Development of selective electrode materials and recognition layers. |
| Optical Sensors | Detects changes in light absorption or emission resulting from analyte binding. | Potential for remote and distributed sensing. | Design of specific chromophores and fluorophores. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and boiling point, followed by mass-based identification. | High sensitivity and selectivity, considered a gold standard. thermofisher.comcdc.gov | Miniaturization for field portability, faster analysis times. |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber extracts analytes from a sample. | Simple, fast, and integrates sampling and pre-concentration. ajol.info | Optimization of fiber coatings for enhanced selectivity towards chlorinated aromatics. |
Integration of Cheminformatics and Machine Learning for Predictive Modeling
Computational approaches are set to revolutionize the study of chemical compounds, including this compound. By leveraging the power of cheminformatics and machine learning, it is possible to predict the properties, reactivity, and potential hazards of this compound without the need for extensive and costly laboratory experiments. acs.orgpensoft.net
Interdisciplinary research in this domain will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help predict the biological activity and toxicity of this compound and related compounds. nih.govmdpi.com By correlating structural features with observed toxicological endpoints, these models can be used for initial risk assessment and to guide the design of safer alternatives. nih.gov
Predictive Toxicology: Machine learning algorithms, trained on large datasets of toxicological information, can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity. rsc.org Applying these models to this compound can provide valuable insights into its potential health risks.
Reaction Prediction and Mechanism Elucidation: Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways and transition states. bohrium.comdoaj.org This can help in understanding the reactivity of this compound, predicting the products of unknown reactions, and designing catalysts for specific transformations.
In Silico Metabolism Prediction: Predicting the metabolic fate of this compound in biological systems is crucial for understanding its toxicokinetics. nih.gov In silico tools can simulate metabolic pathways, identifying potential metabolites and helping to assess their biological activity and persistence. frontiersin.orgresearchgate.netmdpi.com
Table 2: Application of Computational Models to this compound Research
| Computational Approach | Application Area | Predicted Outcome/Insight |
| QSAR | Toxicology | Prediction of toxicity based on molecular structure. nih.gov |
| Machine Learning | Predictive Toxicology | Classification as toxic/non-toxic for various endpoints. mdpi.comnih.govrsc.org |
| DFT Calculations | Reactivity | Elucidation of reaction mechanisms, prediction of electronic properties. bohrium.com |
| Metabolism Simulators | Toxicokinetics | Identification of potential metabolites and metabolic pathways. frontiersin.orgresearchgate.net |
Exploration of New Applications in Emerging Technologies
While currently used primarily as a chemical intermediate, the specific properties of this compound could be exploited for applications in various emerging technologies. Its aromatic core, substituted with both methyl groups and a reactive chlorine atom, makes it a versatile building block.
Potential areas for exploration include:
Materials Science: As a derivative of pseudocumene, it could serve as a monomer or a precursor for the synthesis of high-performance polymers. The presence of the chlorine atom allows for post-polymerization functionalization, enabling the tuning of material properties such as thermal stability, solubility, and optical characteristics.
Organic Electronics: The trimethylbenzene moiety can be found in organic semiconductors. By functionalizing this compound through cross-coupling reactions, it may be possible to synthesize novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Agrochemicals and Pharmaceuticals: The substituted benzene (B151609) ring is a common scaffold in many biologically active molecules. The unique substitution pattern of this compound could be explored as a starting point for the synthesis of new agrochemicals or pharmaceutical intermediates, although this would require extensive toxicological evaluation. Chlorinated benzenes and toluenes have been used as dye carriers and in the synthesis of other chemicals. roadmaptozero.comafirm-group.com
Q & A
Basic Research Questions
Q. What experimental assays are appropriate for evaluating the antimicrobial efficacy of 1-Chloro-2,4,5-trimethylbenzene derivatives?
- Methodology : Use agar well diffusion assays to measure inhibition zone diameters (IZD) and minimum inhibitory concentration (MIC) testing to quantify potency. For example, IZD values ≥15 mm indicate significant activity, while MIC values ≤32 μg/mL suggest clinical relevance . Pair these with computational docking (e.g., MOE or AutoDock) to predict binding affinity to bacterial targets like DNA gyrase .
Q. How should researchers interpret variations in MIC and IZD values across bacterial strains?
- Analysis : Gram-positive bacteria (e.g., Bacillus subtilis) may show higher sensitivity due to the absence of lipopolysaccharide (LPS) barriers, whereas Gram-negative strains (e.g., E. coli) often exhibit resistance due to reduced compound permeability . Use MIC/IZD discrepancies to prioritize strains for further mechanistic studies, such as membrane permeability assays or efflux pump inhibition experiments .
Q. What bacterial resistance mechanisms could explain reduced activity of chloro-trimethylbenzene derivatives?
- Hypothesis Testing : Evaluate efflux pump activity (e.g., via ethidium bromide accumulation assays) or LPS mutations using genetic knockouts (e.g., E. coli ΔacrB). Evidence suggests that Gram-negative resistance correlates with LPS integrity and drug efflux systems .
Advanced Research Questions
Q. How can ligand efficiency and binding affinity data guide the optimization of chloro-trimethylbenzene derivatives?
- Methodology : Calculate ligand efficiency (LE = ΔG / heavy atom count) to compare derivatives. For instance, compounds with LE > -0.3 kcal/mol/atom (e.g., CMC in ) indicate favorable binding energy per unit mass. Prioritize derivatives with high LE and low molecular weight (<500 Da) for improved pharmacokinetics .
Q. What molecular docking strategies are effective for predicting interactions with bacterial DNA gyrase?
- Protocol : Use Lamarckian genetic algorithms (AutoDock) or MMFF94 force fields (MOE) to simulate binding. Key residues (e.g., Thr165, Asp73 in E. coli gyrase) should form hydrogen bonds with carbonyl or amine groups of the compound. Validate docking poses with mutagenesis studies (e.g., Thr165Ala mutants) .
Q. How can Lipinski’s Rule of Five and polar surface area (PSA) predict oral bioavailability of chloro-trimethylbenzene derivatives?
- Analysis : Ensure derivatives comply with Lipinski’s criteria (MW ≤500, logP ≤5, H-bond donors ≤5, acceptors ≤10). Use Ertl’s method to calculate PSA; values <140 Ų enhance intestinal absorption. For example, compound II in exceeded PSA limits but retained activity, suggesting localized delivery strategies .
Q. How should structural modifications address variable activity against Streptococcus pneumoniae versus Staphylococcus aureus?
- Design Strategy : Introduce polar substituents (e.g., morpholine rings) to enhance penetration through hydrophobic membranes of S. aureus. For S. pneumoniae, which lacks specific efflux systems, focus on reducing steric hindrance near the chloro-methyl groups to improve target engagement .
Data Contradiction Analysis
Q. Why do some derivatives show high in silico binding affinity but poor experimental activity?
- Resolution : Check for false positives in docking (e.g., unrealistic protonation states) using molecular dynamics simulations. Experimentally validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For example, CPC’s high affinity in silico but low MIC may arise from poor solubility (logS > -4) .
Q. How to reconcile discrepancies between MIC and IZD results?
- Troubleshooting : Low IZD but favorable MIC may indicate bacteriostatic (not bactericidal) activity. Perform time-kill assays to confirm mode of action. Conversely, high IZD but high MIC suggests compound diffusion limitations in agar; repeat assays with broth microdilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
